

Spectroscopic Profile of 2-Hydroxy-6-methylNicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-6-methylNicotinic acid

Cat. No.: B1347064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for **2-Hydroxy-6-methylNicotinic acid**. Due to the limited availability of public domain experimental data for this specific compound, this guide combines reported data with predicted values to offer a foundational understanding for researchers. Detailed experimental protocols are provided for both reported and analogous spectroscopic techniques.

Core Spectroscopic Data

The structural elucidation of **2-Hydroxy-6-methylNicotinic acid** ($C_7H_7NO_3$, Molar Mass: 153.14 g/mol) is reliant on a combination of spectroscopic methods. The data presented below is a composite of reported experimental values and computationally predicted data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

No publicly available experimental NMR data was found for **2-Hydroxy-6-methylNicotinic acid**. The following data is predicted based on the chemical structure and standard NMR prediction software. Actual experimental values may vary.

¹H NMR (Proton NMR) Data (Predicted in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity
~13.0 - 11.0	Broad Singlet
~11.5	Broad Singlet
~7.9	Doublet
~6.8	Doublet
~2.3	Singlet

¹³C NMR (Carbon-13 NMR) Data (Predicted in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~168	-COOH
~163	C-2
~158	C-6
~140	C-4
~115	C-3
~108	C-5
~18	-CH ₃

Table 2: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands are based on FT-IR spectral analysis.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 2500	Broad	O-H stretch (Carboxylic acid)
~3100	Medium	O-H stretch (Phenolic)
~1730	Strong	C=O stretch (Carboxylic acid) [1]
~1650	Strong	C=O stretch (Pyridinone)
~1600, ~1470	Medium	C=C and C=N stretching (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid)
~850	Medium	C-H out-of-plane bend

Table 3: Mass Spectrometry (MS) Data (Predicted)

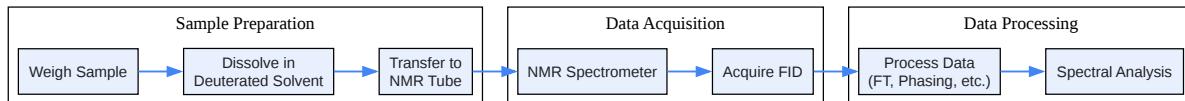
No publicly available experimental mass spectrometry data was found. The following data is predicted.

Technique	Predicted m/z	Interpretation
Electrospray Ionization (ESI+)	154.0499	[M+H] ⁺
	176.0318	[M+Na] ⁺
Electrospray Ionization (ESI-)	152.0353	[M-H] ⁻

Table 4: UV-Visible Spectroscopy Data

UV-Visible spectral analysis has been reported for **2-Hydroxy-6-methylnicotinic acid**.[\[1\]](#) The absorption maxima are influenced by the solvent and the tautomeric equilibrium between the hydroxy-pyridine and pyridinone forms.

Solvent	λ_{max} (nm)	Interpretation
Ethanol/Methanol	~230, ~310	$\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions of the pyridinone ring and carboxylic acid moiety.

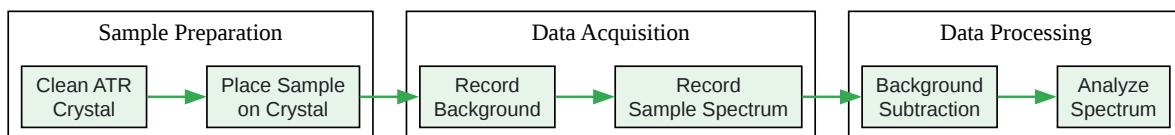

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

A general procedure for obtaining NMR spectra of nicotinic acid derivatives is as follows:

- Sample Preparation:
 - Weigh approximately 10-20 mg of the sample for ^1H NMR (or 50-100 mg for ^{13}C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
 - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
 - Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
 - Acquire the ^1H and ^{13}C NMR spectra at room temperature.
 - Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).


[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

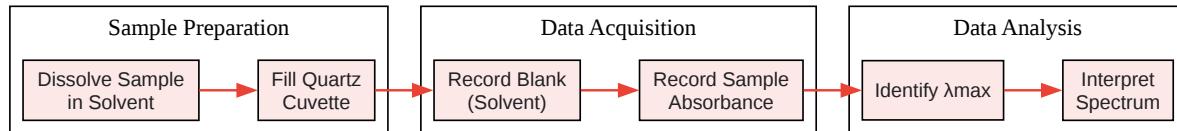
The FT-IR spectrum of **2-Hydroxy-6-methylnicotinic acid** was recorded using an Attenuated Total Reflectance (ATR) accessory.[1]

- Instrument: Bruker Optic Model Alpha (FT-IR) with Zn-Se Optics (ATR).[1]
- Sample Preparation: A small amount of the solid sample is placed directly onto the clean ATR crystal.
- Data Acquisition: The spectrum is recorded in the range of 4000-500 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR spectroscopy using an ATR accessory.

Mass Spectrometry (MS) (General Protocol)


A general procedure for obtaining the mass spectrum of a nicotinic acid derivative via Electrospray Ionization (ESI) is as follows:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
 - The solvent may contain a small amount of formic acid or ammonium acetate to promote ionization.
- Data Acquisition:
 - The sample solution is infused into the ESI source of the mass spectrometer.
 - The mass spectrum is acquired in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

UV-Visible Spectroscopy

The UV-Visible spectrum of **2-Hydroxy-6-methylnicotinic acid** was recorded using a spectrophotometer with a quartz cuvette.[\[1\]](#)

- Instrument: UV 5704SS Spectrophotometer.[\[1\]](#)
- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.

[Click to download full resolution via product page](#)

Caption: General workflow for UV-Visible spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-6-methylnicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347064#spectroscopic-data-of-2-hydroxy-6-methylnicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com